molecular formula C11H11ClO4 B1362403 1,3-dimethyl 2-(4-chlorophenyl)propanedioate CAS No. 34402-92-1

1,3-dimethyl 2-(4-chlorophenyl)propanedioate

Cat. No.: B1362403
CAS No.: 34402-92-1
M. Wt: 242.65 g/mol
InChI Key: CYPPECTXRWWSQY-UHFFFAOYSA-N
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Description

1,3-dimethyl 2-(4-chlorophenyl)propanedioate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of a 4-chlorophenyl group attached to the malonic acid moiety, which is esterified with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate typically involves the malonic ester synthesis. This process includes the following steps :

    Deprotonation: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.

    Alkylation: The enolate undergoes nucleophilic substitution with 4-chlorobenzyl chloride to form the alkylated product.

    Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the malonic acid derivative.

    Esterification: The malonic acid derivative is then esterified with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-(4-chlorophenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Substituted Acetic Acid: Formed through decarboxylation

    Malonic Acid Derivative: Formed through hydrolysis

Scientific Research Applications

1,3-dimethyl 2-(4-chlorophenyl)propanedioate has several applications in scientific research, including :

    Organic Synthesis: Used as a building block in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the synthesis of barbiturates, sedatives, and anticonvulsants.

    Material Science: Used in the preparation of polymers and cross-linking agents.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolates, which act as nucleophiles in various reactions . The enolate formation and subsequent reactions are facilitated by the electron-withdrawing effects of the ester groups and the 4-chlorophenyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl 2-(4-chlorophenyl)propanedioate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to other malonic esters. The chlorophenyl group can participate in additional reactions, such as electrophilic aromatic substitution, further expanding the compound’s utility in organic synthesis.

Properties

IUPAC Name

dimethyl 2-(4-chlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPPECTXRWWSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382864
Record name 2-(4-chlorophenyl)-malonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34402-92-1
Record name 2-(4-chlorophenyl)-malonic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 2-(4-chlorophenyl)propanedioate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 35° C. a solution of 4-chlorophenylacetic acid methyl ester (52 g) in THF (170 ml) was carefully added over a period of 70 min to a suspension of NaH (15.6 g) in dry THF (550 ml). Stirring was continued for 40 min without heating and the temperature dropped to 290C. The evolution of gas had stopped before dimethylcarbonate (94.8 ml) was added dropwise while the temperature of the mixture was maintained at 25–28° C. After the evolution of gas had ceased, the mixture was diluted with THF (200 ml) and stirring was continued for 72 h at rt. The mixture was carefully acidified with aq. HCl before bulk of the THF was removed in vacuo. The residue was dissolved in diethyl ether (1200 ml), washed three times with 1 N aq. HCl and once with brine, dried over MgSO4 and evaporated. The residue formed was collected, washed with diethyl ether and dried to give 2-(4-chloro-phenyl)-malonic acid dimethyl ester (42 g) as white crystals.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
290C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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